(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multiple steps. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazine core and the subsequent functionalization of the core with the appropriate substituents. Common reagents used in these reactions include thioamides, hydrazines, and aldehydes. The reaction conditions often involve heating under reflux in the presence of a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the double bond can produce a saturated derivative.
Scientific Research Applications
The compound (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.
Medicine: The compound’s biological activity can be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Cryptotanshinone
- Icaritin
- Indirubin
Uniqueness
Compared to similar compounds, (2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C28H31N3O4S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2Z)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C28H31N3O4S/c1-27(2,3)19-12-17(13-20(23(19)32)28(4,5)6)15-22-25(34)31-26(36-22)29-24(33)21(30-31)14-16-8-10-18(35-7)11-9-16/h8-13,15,32H,14H2,1-7H3/b22-15- |
InChI Key |
PVWTZUCLOWOOIE-JCMHNJIXSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OC)S2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OC)S2 |
Origin of Product |
United States |
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